2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . These methods often require the use of organometallic catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Scientific Research Applications
2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 2-(pyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde apart is its unique structural features, such as the presence of the 3,3-dimethylpyrrolidinyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-11(2)3-4-14(8-11)10-12-5-9(7-15)6-13-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
NWFAIAQNKZLVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=NC=C(C=N2)C=O)C |
Origin of Product |
United States |
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